Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride
Description
Chemical Identity and Structural Characterization of Ethyl 3-(3-pyrrolidinyloxy)benzoate Hydrochloride
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's systematic name reflects its structural components: an ethyl ester group attached to a benzoic acid derivative, where the benzene ring carries a pyrrolidinyloxy substituent at the meta position. The hydrochloride designation indicates the presence of a protonated amine functionality complexed with chloride anion, which enhances the compound's aqueous solubility characteristics.
The Chemical Abstracts Service has assigned this compound the registry number 1219960-96-9, providing a unique identifier for database searches and regulatory purposes. The systematic nomenclature follows the principle of naming the longest carbon chain as the parent structure, with the benzoate ester serving as the core framework. The pyrrolidinyloxy substituent represents a secondary amine heterocycle connected through an oxygen bridge to the aromatic ring system.
According to International Union of Pure and Applied Chemistry guidelines, the compound belongs to the class of aromatic esters with heterocyclic substituents. The presence of both ester and amine functionalities classifies it as a bifunctional organic molecule with potential for diverse chemical reactivity patterns. The stereochemical considerations arise from the pyrrolidine ring, which contains an asymmetric carbon center that can exist in different spatial arrangements.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₈ClNO₃, which provides essential information about its atomic composition and stoichiometry. This formula indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been precisely determined as 271.74 grams per mole, with the exact mass calculated as 271.0975211 atomic mass units.
The elemental composition analysis reveals specific atomic ratios that influence the compound's physicochemical properties. The carbon-to-hydrogen ratio suggests a moderate degree of unsaturation, primarily attributed to the aromatic benzene ring and the carbonyl functionality of the ester group. The presence of nitrogen introduces basic character to the molecule, while the chlorine atom from the hydrochloride salt contributes to ionic interactions and enhanced water solubility.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO₃ |
| Molecular Weight | 271.74 g/mol |
| Exact Mass | 271.0975211 amu |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
| Heavy Atom Count | 18 |
| Topological Polar Surface Area | 47.6 Ų |
The hydrogen bonding analysis indicates two donor sites and four acceptor sites, primarily involving the nitrogen atom and oxygen atoms in the molecular structure. This hydrogen bonding capacity influences intermolecular interactions, affecting properties such as solubility, crystal packing, and biological activity. The rotatable bond count of five suggests moderate conformational flexibility, particularly around the ether linkage connecting the pyrrolidine ring to the benzene system.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Profile
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of carbon and hydrogen environments. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to distinct molecular regions, including aromatic protons, aliphatic ethyl ester protons, and pyrrolidine ring protons. The aromatic region typically displays signals between 7.0 and 8.0 parts per million, with coupling patterns that reflect the meta-substitution pattern on the benzene ring.
The ethyl ester moiety produces characteristic multipicity patterns, with the ethyl carbon-hydrogen₂ group appearing as a quartet around 4.3 parts per million due to coupling with the adjacent methyl group. The terminal methyl group of the ethyl ester manifests as a triplet at approximately 1.4 parts per million. These signal positions and multiplicities are consistent with electron-withdrawing effects from the carbonyl group, which deshields nearby protons.
The pyrrolidine ring system contributes complex multipicity patterns in the aliphatic region, with carbon-hydrogen protons appearing between 2.0 and 4.0 parts per million. The carbon-hydrogen proton adjacent to the oxygen bridge typically appears more downfield due to the deshielding effect of the oxygen atom. Ring protons exhibit coupling patterns characteristic of five-membered saturated heterocycles, with geminal and vicinal coupling constants reflecting the ring's conformational dynamics.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 165 parts per million, characteristic of aromatic ester functionalities. The aromatic carbons distribute throughout the 120-160 parts per million region, with the substituted carbons showing distinct chemical shifts based on electronic effects from the attached substituents. The pyrrolidine ring carbons appear in the aliphatic region, with the carbon bearing the oxygen substituent showing a characteristic downfield shift.
Infrared Vibrational Mode Assignments
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within this compound. The carbonyl stretching vibration represents one of the most diagnostic features, typically appearing around 1710-1730 wavenumbers, consistent with aromatic ester functionalities. This frequency may shift slightly depending on electronic effects from the aromatic substitution pattern and intermolecular hydrogen bonding interactions.
The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches appear at lower frequencies around 2800-3000 wavenumbers. The pyrrolidine ring contributes multiple carbon-hydrogen stretching and bending modes throughout the fingerprint region. The nitrogen-hydrogen stretching vibration from the protonated amine appears as a broad absorption in the 2400-3200 wavenumber range, characteristic of secondary ammonium salts.
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Carbonyl Stretch | 1710-1730 | Ester C=O stretch |
| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H stretch |
| Aliphatic C-H Stretch | 2800-3000 | Alkyl C-H stretch |
| N-H Stretch | 2400-3200 | Protonated amine N-H |
| Aromatic C=C Stretch | 1450-1600 | Benzene ring vibrations |
| C-O Stretch | 1000-1300 | Ester and ether C-O |
The aromatic carbon-carbon stretching vibrations produce multiple peaks in the 1450-1600 wavenumber region, with the exact pattern depending on the substitution pattern of the benzene ring. The carbon-oxygen stretching vibrations from both the ester linkage and the ether bridge connecting the pyrrolidine ring contribute to absorptions in the 1000-1300 wavenumber region. These assignments provide fingerprint information for compound identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the loss of hydrogen chloride from the hydrochloride salt to generate the free base form. This molecular ion may exhibit relatively low intensity due to the facile fragmentation of ester functionalities under electron impact conditions.
Alpha-cleavage represents the predominant fragmentation pathway for ester-containing compounds, resulting in the loss of the ethoxy radical to produce a diagnostic fragment at mass-to-charge ratio 243. This fragmentation pattern reflects the weakness of the carbon-oxygen bond adjacent to the carbonyl group. Additionally, the loss of the ethyl radical through alpha-cleavage generates a fragment at mass-to-charge ratio 242, corresponding to the benzoyl cation stabilized by the aromatic ring system.
The pyrrolidine ring system contributes characteristic fragmentation patterns, including the formation of pyrrolidinium fragments through cleavage of the ether linkage. Common diagnostic peaks include mass-to-charge ratios 86 and 72, corresponding to substituted pyrrolidine fragments. The base peak often corresponds to the benzoyl fragment, reflecting the stability of aromatic acylium ions under mass spectrometric conditions.
McLafferty rearrangement may occur if gamma-hydrogen atoms are available, though this pathway is less common due to the rigid nature of the pyrrolidine ring system. The fragmentation pattern provides valuable structural confirmation and can distinguish between positional isomers based on characteristic fragment intensities and fragmentation pathways.
Crystallographic Data and Conformational Analysis
The crystallographic analysis of this compound provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing arrangements. The compound crystallizes with specific space group symmetry that accommodates the hydrogen bonding interactions between the protonated amine and chloride anion. The crystal structure reveals the preferred conformation of the molecule in the solid state, which may differ from solution-phase conformations due to packing forces.
The pyrrolidine ring adopts a characteristic puckered conformation, with specific torsion angles that minimize steric interactions while maximizing orbital overlap. The connection between the pyrrolidine ring and the benzene system through the oxygen bridge creates a flexible linkage that allows conformational adaptation. The dihedral angle between the pyrrolidine ring and the benzene plane influences the overall molecular shape and intermolecular interactions.
Hydrogen bonding analysis reveals specific interaction patterns between molecules in the crystal lattice, with the protonated nitrogen serving as a hydrogen bond donor to chloride anions and potentially to oxygen atoms from neighboring molecules. These hydrogen bonding networks stabilize the crystal structure and influence physical properties such as melting point and solubility characteristics.
The conformational analysis indicates multiple low-energy conformations accessible through rotation around the flexible bonds, particularly the carbon-oxygen linkage connecting the pyrrolidine substituent to the aromatic ring. Computational studies suggest that the preferred conformation balances steric considerations with favorable electronic interactions, including potential intramolecular hydrogen bonding between the protonated amine and ester oxygen atoms.
Properties
IUPAC Name |
ethyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-4-3-5-11(8-10)17-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLFNZKQANRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzoate Ester Intermediate
The initial step involves synthesizing the ethyl benzoate derivative, often through esterification reactions:
- Esterification of Benzoic Acid:
Benzoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to produce ethyl benzoate.
$$
\text{Benzoic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl benzoate}
$$
Reaction conditions typically involve heating at 60–80°C for several hours, with azeotropic removal of water to drive the reaction to completion.
Formation of the Hydrochloride Salt
The final step involves converting the free base into its hydrochloride salt:
- Salt Formation:
Dissolving the free base in anhydrous ethanol or dichloromethane, followed by the addition of hydrogen chloride gas or hydrochloric acid solution, precipitates the hydrochloride salt.
$$
\text{Base} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
The precipitate is filtered, washed, and dried under vacuum.
Data Table: Summary of Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Benzoic acid + Ethanol + H₂SO₄ | Ethanol | Reflux 60–80°C | High | Azeotropic removal of water drives esterification |
| 2 | 3-Hydroxybenzoate + 3-pyrrolidinol | DMF or Acetone | Room temp to 60°C | 34–63% | Mitsunobu or etherification methods |
| 3 | Free base + HCl | Ethanol or Dichloromethane | Room temp | Quantitative | Precipitation of hydrochloride salt |
Research Findings and Optimization
Recent studies highlight the importance of reaction conditions in optimizing yield and purity:
Use of Mitsunobu Conditions:
For ether formation, Mitsunobu reactions provide high regioselectivity and yields (~60–70%), especially when using triphenylphosphine and DEAD in dry solvents.Base Catalysis:
Sodium hydride or potassium carbonate facilitate nucleophilic substitution, with yields ranging from 34% to 66%, depending on the substrate and conditions.Salt Formation Efficiency: Acidic conditions with HCl gas or concentrated HCl solutions generally produce high-purity hydrochloride salts with yields exceeding 90%.
Chemical Reactions Analysis
Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride (CAS: 1185038-20-3)
- Structure : Differs in the position of the pyrrolidinylmethoxy group (para vs. meta) and includes a methylene spacer between the pyrrolidine and oxygen atom.
- Molecular Formula: C₁₄H₂₀ClNO₃ (MW: 285.77 g/mol) .
- Key Differences: The para-substitution may enhance steric accessibility for target binding compared to the meta-isomer.
Methyl 4-(3-pyrrolidinyloxy)benzoate Hydrochloride (CAS: 1220033-95-3)
- Structure : Methyl ester instead of ethyl ester, with a para-positioned pyrrolidinyloxy group.
- Molecular Formula: C₁₂H₁₆ClNO₃ (MW: 257.71 g/mol) .
- Para-substitution may influence electronic distribution on the aromatic ring, affecting binding affinity in receptor-based applications.
Heterocyclic Amine Variations
Ethyl 3-(1-piperazinyl)benzoate Hydrochloride (CAS: N/A)
- Structure : Replaces pyrrolidine with piperazine (a six-membered diamine ring).
- Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW: 270.76 g/mol) .
- Key Differences :
- Piperazine introduces two basic nitrogen atoms, increasing water solubility and altering pH-dependent reactivity.
- Enhanced hydrogen-bonding capacity may improve target engagement in protease or kinase inhibitors.
Functional Group Modifications
Ethyl 3-[1-(3-bromoanilino)ethyl]benzoate Hydrochloride (CAS: MFCD31695709)
Methyl 3-((2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamoyl)benzoate Hydrochloride
- Structure : Contains a polyethylene glycol (PEG)-like chain and a carbamoyl group.
- Molecular Formula : C₁₆H₂₄ClN₃O₅ (MW: 411.4 g/mol) .
- Key Differences :
- The PEG chain improves aqueous solubility and biocompatibility, making it suitable for drug delivery systems.
- The carbamoyl group enables covalent conjugation with biomolecules (e.g., antibodies or peptides).
Pharmacologically Active Analogues
I-6502 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate)
- Structure : Incorporates an isoxazole ring linked via a pentyloxy chain.
- Molecular Formula : C₁₈H₂₅N₃O₄ (MW: 347.4 g/mol) .
- Key Differences :
- The isoxazole moiety confers anti-inflammatory or antimicrobial activity, as seen in COX-2 inhibitors.
- The extended alkyl chain may enhance membrane permeability in cellular assays.
Biological Activity
Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and possible therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a benzoate moiety linked to a pyrrolidine ring. This structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) due to the presence of the pyrrolidine group.
- Molecular Formula : C₁₄H₁₈ClN₃O₃
- Molecular Weight : Approximately 285.76 g/mol
The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for various neurological functions.
- Target Interactions :
- Modulation of neurotransmitter activity
- Binding to specific receptors involved in CNS signaling
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against various pathogens makes it a candidate for further exploration in the development of new antimicrobial agents.
- Research Findings :
- Exhibited activity against certain bacterial strains
- Potential use in treating infections resistant to conventional antibiotics
Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, this compound may possess neuroprotective properties. Research indicates that it could play a role in protecting neuronal cells from oxidative stress and apoptosis.
- Case Studies :
- In vitro studies have shown enhanced cell viability in neuronal cell lines exposed to oxidative stress following treatment with this compound.
Research Findings and Case Studies
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
- Therapeutic Applications : Further studies are needed to evaluate its potential as a therapeutic agent for conditions related to neurotransmitter dysregulation.
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects.
- Clinical Trials : Future clinical trials could assess its safety and efficacy in human subjects, particularly for antimicrobial and neuroprotective applications.
Q & A
Q. Table 1: Common Impurities and Detection Methods
Advanced: How do researchers address contradictions in stability data under varying pH conditions?
Methodological Answer:
Discrepancies in stability studies are resolved by:
Forced Degradation Studies : Exposing the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at elevated temperatures (40–60°C).
Analytical Cross-Validation : Using complementary techniques (e.g., NMR for structural changes, HPLC for degradation kinetics) to confirm results .
Statistical Analysis : Applying ANOVA to compare degradation rates across replicates and conditions.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced: How can computational modeling predict the compound's interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., neurotransmitter transporters) based on the pyrrolidine moiety’s flexibility .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in aqueous environments .
Advanced: What methodologies resolve contradictions in solubility data across studies?
Methodological Answer:
- Solubility Parameter Screening : Test in co-solvents (e.g., DMSO-water mixtures) and buffer systems (pH 1–10) using UV-Vis spectroscopy.
- Thermodynamic Analysis : Van’t Hoff plots to compare temperature-dependent solubility profiles .
Basic: Which analytical techniques are prioritized for purity assessment?
Methodological Answer:
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- TLC : Preliminary checks using silica plates (e.g., chloroform/methanol 9:1) to detect major impurities .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) .
Advanced: How is the compound’s stability in biological matrices validated for pharmacokinetic studies?
Methodological Answer:
- Matrix Spiking : Incubate the compound in plasma/serum at 37°C and analyze aliquots at timed intervals via LC-MS/MS.
- Metabolite Identification : High-resolution MS/MS to detect phase I/II metabolites (e.g., ester hydrolysis products) .
Advanced: What experimental designs are used to study stereochemical effects on bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
